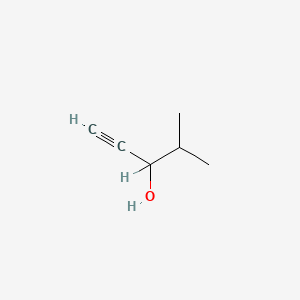

4-Methyl-1-pentyn-3-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96446. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methylpent-1-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-4-6(7)5(2)3/h1,5-7H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTIFIONYBLSHIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201031797 | |

| Record name | 4-Methylpentyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 4-Methylpentyn-3-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10263 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

565-68-4 | |

| Record name | 4-Methyl-1-pentyn-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=565-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylpentyn-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Isopropylpropargyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylpentyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpentyn-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Methyl-1-pentyn-3-ol

Introduction: A Versatile Chiral Propargyl Alcohol

4-Methyl-1-pentyn-3-ol (CAS No. 565-68-4) is a secondary propargylic alcohol characterized by the presence of a terminal alkyne and a chiral carbinol center.[1][2] Its structure, featuring both a hydroxyl group and a carbon-carbon triple bond, makes it a valuable and versatile building block in organic synthesis. This guide provides an in-depth exploration of its core physical properties, offering both established data and the experimental context necessary for researchers, chemists, and professionals in drug development. Understanding these fundamental characteristics is paramount for its effective handling, reaction optimization, and integration into complex synthetic pathways.[2]

Core Physicochemical Data

The physical properties of this compound have been well-documented across various chemical literature and databases. A consolidated summary of these key quantitative descriptors is presented below. It is important to note that minor variations in reported values can arise from differences in measurement conditions and sample purity.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O | [1] |

| Molecular Weight | 98.14 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 131-139.3 °C at 760 mmHg | [2] |

| Density | 0.878 - 0.93 g/cm³ at 20-25 °C | [2] |

| Refractive Index (n_D²⁰) | ~1.436 | [2] |

| Flash Point | 41 °C (105.8 °F) | |

| Water Solubility | Slightly soluble | [2] |

| pKa (Predicted) | 13.14 ± 0.20 | [2] |

Structural and Spectroscopic Identity

The identity and purity of this compound are unequivocally confirmed through spectroscopic analysis. The key expected features are:

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the two primary functional groups. A strong and characteristically broad absorption band is expected in the region of 3300-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol, with the broadening resulting from intermolecular hydrogen bonding.[3][4] Concurrently, a sharp, weaker absorption should appear around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne.[3] Another key, though weaker, signal for the alkyne C≡C stretch is anticipated in the 2100-2260 cm⁻¹ region.[3] The C-O stretching vibration of the secondary alcohol will present a strong band between 1150-1075 cm⁻¹.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton spectrum will show a distinct doublet for the terminal alkyne proton (≡C-H). The proton on the carbon bearing the hydroxyl group (the carbinol proton) will appear as a multiplet, with its chemical shift influenced by the solvent and concentration. The isopropyl group will be evident as a doublet for the two methyl groups and a multiplet for the methine proton.

-

¹³C NMR : The carbon spectrum will distinctly show two signals in the alkyne region (~70-90 ppm). The carbon attached to the hydroxyl group will be deshielded, appearing in the 50-80 δ range.[4] The carbons of the isopropyl group will appear in the typical aliphatic region.

-

-

Mass Spectrometry : In mass spectrometry, this compound is expected to undergo characteristic fragmentation patterns for alcohols, including alpha cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule).[4]

Experimental Determination of Physical Properties

The accurate determination of physical constants is fundamental to verifying a substance's identity and purity. The protocols described herein are standard, validated methods suitable for a research or quality control setting.

Workflow for Physical Property Determination

Caption: Workflow for the experimental characterization of this compound.

Boiling Point Determination (Capillary Method)

This micro-scale method is efficient for determining the boiling point with minimal sample consumption. The principle relies on the definition of boiling point: the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[6]

Methodology:

-

Preparation : Seal one end of a glass capillary tube using a burner. Place a small amount (1-2 mL) of this compound into a small test tube (fusion tube).

-

Assembly : Place the sealed capillary tube (sealed end up) inside the fusion tube containing the sample. Attach the fusion tube to a thermometer using a rubber band or wire.

-

Heating : Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) ensuring the sample is below the oil level.[7]

-

Observation : Heat the bath gently. As the temperature rises, air trapped in the capillary will be expelled. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[6]

-

Measurement : Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubble stream ceases and the liquid is drawn back into the capillary tube.[7] This moment signifies that the external pressure has just overcome the liquid's vapor pressure.

-

Record : Note the temperature and the ambient barometric pressure, as boiling point is pressure-dependent.

Expert Insight : The choice of the Thiele tube is deliberate; its design promotes uniform heating of the oil bath via convection currents, minimizing temperature gradients and ensuring a more accurate reading.[8]

Density Measurement (Oscillating U-Tube Method)

Modern digital density meters, operating under standards like ASTM D4052, provide highly accurate and rapid density measurements.[9][10]

Methodology:

-

Calibration : Calibrate the instrument according to the manufacturer's instructions, typically using dry air and deionized water at a known temperature (e.g., 20 °C).

-

Sample Introduction : Inject a small volume (approx. 1-2 mL) of this compound into the thermostatted oscillating U-tube cell, ensuring no air bubbles are present.[10] The absence of bubbles is critical for accuracy.

-

Measurement : The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample. This frequency is directly related to the sample's density.[11]

-

Data Output : The instrument's software calculates and displays the density, often at the measurement temperature and corrected to standard temperatures.

Expert Insight : This method is preferred for its precision, small sample volume requirement, and speed. The automated temperature control is crucial as density is highly dependent on temperature.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a unique physical constant for a pure compound at a specific temperature and wavelength.[12]

Methodology:

-

Calibration : Ensure the refractometer is calibrated. This is often done by measuring the refractive index of distilled water, which is 1.3330 at 20°C for the sodium D-line.

-

Sample Application : Open the prism assembly of the Abbe refractometer. Using a pipette, place a few drops of this compound onto the surface of the lower prism.

-

Measurement : Close the prisms. Look through the eyepiece and adjust the control knob until the light and dark fields converge into a sharp, single line. If a colored band is visible, adjust the compensator to remove it.

-

Reading : Align the sharp boundary line precisely with the center of the crosshairs in the eyepiece. Read the refractive index value from the instrument's scale.

-

Temperature : Record the temperature at which the measurement was taken, as the refractive index is temperature-sensitive.[12]

Safety and Handling

This compound is a flammable liquid and vapor (GHS Hazard H226).[1] It may also cause serious eye irritation (H319).[1] Standard laboratory safety protocols should be strictly followed. Handle in a well-ventilated area, wear appropriate personal protective equipment (PPE) including safety glasses and chemical-resistant gloves. Store in a cool, dry, well-ventilated place away from ignition sources.[2]

Conclusion

The physical properties of this compound are well-defined, making it a reliable component in synthetic chemistry. The data and protocols presented in this guide offer a comprehensive framework for its use and characterization. Adherence to standardized measurement techniques is essential for ensuring the consistency and reproducibility of experimental outcomes, a cornerstone of scientific integrity in research and development.

References

-

PubChem. (n.d.). 4-Methylpentyn-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-1-penten-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

-

ASTM International. (2022). Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter (ASTM D4052-22). Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Pharma Guideline. (2023). FTIR-18 || IR spectra of Alcohols & phenols. YouTube. Retrieved from [Link]

-

Academia.edu. (n.d.). EXPERIMENT 1 AIM:To find refractive index of the given liquid samples and find Molar refraction and specific refraction. Retrieved from [Link]

-

Ayalytical. (n.d.). ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

ResearchGate. (n.d.). Determining the Refractive Index of a Liquid. Retrieved from [Link]

-

Public.Resource.Org. (n.d.). ASTM Standard D4052: "Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter.". Retrieved from [Link]

-

AIP Publishing. (2017). Simple method to measure the refractive index of liquid with graduated cylinder and beaker. Retrieved from [Link]

-

Química Organica.org. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]

-

GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

NIST. (n.d.). 4-Penten-1-ol, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Spectroscopy Online. (2017). Alcohols—The Rest of the Story. Retrieved from [Link]

-

ANSI Blog. (n.d.). Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids. Retrieved from [Link]

-

Polish Academy of Sciences. (2015). An Experimental Method for Determination of the Refractive Index of Liquid Samples Using Michelson Interferometer. Retrieved from [Link]

-

MDPI. (2012). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Retrieved from [Link]

-

Optica Publishing Group. (2025). Simple and flexible method for measuring the liquid refractive index with an electrically tunable lens. Retrieved from [Link]

-

JoVE. (2020). Video: Boiling Points - Procedure. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylpent-3-en-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Mustaqbal University College. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

Sources

- 1. 4-Methylpentyn-3-ol | C6H10O | CID 98279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Video: Boiling Points - Procedure [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. store.astm.org [store.astm.org]

- 10. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 11. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Methyl-1-pentyn-3-ol: Properties, Synthesis, and Applications

Introduction

4-Methyl-1-pentyn-3-ol, a secondary propargylic alcohol, is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and specialty chemical industries.[1][2] Its unique structure, featuring a terminal alkyne and a chiral secondary alcohol, provides a rich platform for a variety of chemical transformations.[3] This guide offers an in-depth exploration of the chemical and physical properties of this compound, its synthesis, reactivity, and key applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a distinct, strong odor.[1] It is a flammable liquid and should be handled with appropriate safety precautions.[4] The molecule possesses a chiral center at the carbon atom bearing the hydroxyl group (C3), making it a valuable building block for the synthesis of enantiomerically pure compounds.

Key Physical and Chemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O | [1][4] |

| Molecular Weight | 98.14 g/mol | [1][4] |

| CAS Number | 565-68-4 | [1][4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 133-134 °C | [5] |

| Density | 0.929 g/mL | [6] |

| Refractive Index | 1.4360 | [5] |

| Flash Point | 41 °C (105.8 °F) | [5] |

| Water Solubility | Slightly soluble | [1][7] |

| pKa | 13.14 ± 0.20 (Predicted) | [1][5] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the ethynylation of isobutyraldehyde. This reaction is a classic example of a nucleophilic addition to a carbonyl group, where a metal acetylide acts as the nucleophile.

General Synthesis Pathway

The synthesis can be conceptually broken down into two key steps: the formation of the acetylide anion and the subsequent nucleophilic attack on the aldehyde.

Caption: General synthesis pathway for this compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol outlines a representative procedure for the synthesis of this compound. Causality: The use of a strong base is crucial to deprotonate the weakly acidic terminal alkyne, generating the highly nucleophilic acetylide anion required for the carbon-carbon bond formation. The reaction is typically performed at low temperatures to control the exothermicity and minimize side reactions.

Materials:

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

-

Acetylene gas or a suitable precursor

-

A strong base (e.g., sodium amide or n-butyllithium)

-

Isobutyraldehyde

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Standard glassware for anhydrous reactions (e.g., three-neck flask, dropping funnel, condenser)

Procedure:

-

Apparatus Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet (for inert gas and acetylene), a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Acetylide Formation: In the reaction flask, place the anhydrous solvent and the strong base. Cool the mixture in an ice-salt bath or a dry ice-acetone bath. Bubble acetylene gas through the solution or add a solution of a protected acetylene.

-

Aldehyde Addition: Once the acetylide formation is complete, slowly add a solution of isobutyraldehyde in the anhydrous solvent via the dropping funnel, maintaining the low temperature.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching and Workup: After the reaction is complete, cautiously quench the reaction mixture by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Chemical Reactivity and Key Reactions

The chemical reactivity of this compound is dictated by the presence of the hydroxyl group and the terminal alkyne.[3] These functional groups can react independently or in concert, leading to a diverse range of chemical transformations.

Reactions of the Alkyne Group

-

Deprotonation: The terminal proton of the alkyne is weakly acidic and can be removed by a strong base to form a nucleophilic acetylide.[3] This acetylide can then participate in various carbon-carbon bond-forming reactions.

-

Hydration: In the presence of a mercury(II) catalyst and acid, the alkyne can undergo hydration to yield a methyl ketone.

-

Hydroboration-Oxidation: Reaction with borane followed by oxidation with hydrogen peroxide in a basic medium results in the formation of an aldehyde.

-

Coupling Reactions: The terminal alkyne can participate in various coupling reactions, such as the Sonogashira, Glaser, and Hay couplings, to form more complex molecules.

Reactions of the Hydroxyl Group

-

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 4-methyl-1-pentyn-3-one, using a variety of oxidizing agents (e.g., pyridinium chlorochromate (PCC), Swern oxidation).

-

Esterification and Etherification: The hydroxyl group can be converted to esters or ethers through reactions with acyl chlorides, anhydrides, or alkyl halides under appropriate conditions.

-

Substitution: The hydroxyl group can be transformed into a good leaving group (e.g., by protonation or conversion to a tosylate) and subsequently displaced by a nucleophile.

Caption: Key reaction pathways of this compound.

Spectroscopic Analysis

Spectroscopic techniques are essential for the characterization and identification of this compound. The key spectroscopic features are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the acetylenic proton (a singlet or a narrow triplet), the proton on the carbon bearing the hydroxyl group (a doublet of doublets or a multiplet), the methine proton of the isopropyl group (a multiplet), and the two diastereotopic methyl groups of the isopropyl group (two doublets). The hydroxyl proton will appear as a broad singlet, which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the two acetylenic carbons, the carbon bearing the hydroxyl group, the methine carbon of the isopropyl group, and the two methyl carbons of theisopropyl group.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands:

-

A strong, broad band in the region of 3300-3400 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.

-

A sharp, medium-intensity band around 3300 cm⁻¹ due to the ≡C-H stretching of the terminal alkyne.

-

A weak band around 2100-2200 cm⁻¹ for the C≡C stretching vibration.

-

Strong bands in the region of 2850-3000 cm⁻¹ for the C-H stretching of the alkyl groups.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z 98.[4] Common fragmentation patterns include the loss of a methyl group (m/z 83), an isopropyl group (m/z 55), and water (m/z 80). The base peak is often observed at m/z 43, corresponding to the isopropyl cation.[4]

Applications in Research and Industry

This compound serves as a crucial building block in the synthesis of a wide range of organic molecules.

-

Pharmaceutical Intermediate: It is used as a precursor in the synthesis of various active pharmaceutical ingredients (APIs).[1] The presence of the chiral center makes it particularly valuable for the development of stereospecific drugs.

-

Organic Synthesis: In chemical research, it is employed as a versatile reagent for constructing more complex molecular architectures through the reactions of its alkyne and alcohol functionalities.[1]

-

Specialty Chemicals: It finds use in the production of specialty chemicals, including flavors, fragrances, and corrosion inhibitors.[8]

Safety and Handling

This compound is a flammable liquid and vapor.[4] It may cause eye irritation.[4] Therefore, it is essential to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7][9] Store in a cool, dry, and well-ventilated place away from sources of ignition.[1][7] Always consult the Safety Data Sheet (SDS) before use.[9]

References

-

4-Methylpentyn-3-ol | C6H10O | CID 98279 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]

-

4-Methyl-1-penten-3-ol | C6H12O | CID 20929 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]

-

This compound - Stenutz. (n.d.). Retrieved January 6, 2026, from [Link]

-

Chongqing Furun Chemicals CO., LTD.--Meparfynol [3-Methyl-1-pentyn-3-ol]77-75-8. (n.d.). Retrieved January 6, 2026, from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | 565-68-4 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-Methylpentyn-3-ol | C6H10O | CID 98279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 565-68-4 [m.chemicalbook.com]

- 6. This compound [stenutz.eu]

- 7. echemi.com [echemi.com]

- 8. Chongqing Furun Chemicals CO., LTD.--Meparfynol [3-Methyl-1-pentyn-3-ol]77-75-8 [furunchem.com]

- 9. echemi.com [echemi.com]

Core Molecular Profile and Physicochemical Properties

An In-depth Technical Guide to 4-Methyl-1-pentyn-3-ol (CAS 565-68-4)

This guide provides a comprehensive technical overview of this compound, a versatile propargylic alcohol used as a key intermediate in organic synthesis and pharmaceutical development. We will delve into its synthesis, physicochemical properties, spectroscopic signature, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

This compound, with the CAS number 565-68-4, is a secondary propargylic alcohol. Its structure features a terminal alkyne and a secondary alcohol on a branched six-carbon backbone. This unique combination of functional groups makes it a valuable building block for creating more complex molecular architectures.[1] The molecule is a colorless to light yellow liquid under ambient conditions and is noted as being flammable.[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 565-68-4 | [1][4] |

| Molecular Formula | C₆H₁₀O | [1][4] |

| Molecular Weight | 98.14 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [2][4] |

| Boiling Point | 133-134 °C | [2][3] |

| Density | ~0.93 g/cm³ | [2] |

| Refractive Index | ~1.436 | [2] |

| Flash Point | 41 °C (105.8 °F) | [2][3] |

| Water Solubility | Slightly soluble | [1][2] |

| IUPAC Name | 4-methylpent-1-yn-3-ol | [4] |

| InChI Key | UTIFIONYBLSHIL-UHFFFAOYSA-N | [1][5] |

| Canonical SMILES | CC(C)C(C#C)O | [1][5] |

Synthesis Pathway: The Favorskii Reaction

The most common and industrially significant synthesis of this compound is achieved through the Favorskii reaction . This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a terminal alkyne to a carbonyl compound.[6][7][8] In this specific case, acetylene reacts with isobutyraldehyde (2-methylpropanal) in the presence of a strong base.

The choice of base is critical. While historical methods used alkali metals, modern protocols often employ powdered potassium hydroxide (KOH) or sodium amide (NaNH₂) in an appropriate solvent.[6] The base's role is to deprotonate the terminal alkyne, generating a highly nucleophilic acetylide anion. This anion then readily attacks the electrophilic carbonyl carbon of isobutyraldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the final product, this compound.

The causality behind this choice is efficiency and safety. Using a base like KOH is less hazardous than handling elemental sodium and provides a high yield of the desired propargylic alcohol.[8]

Caption: Integrated workflow for spectroscopic verification.

Applications in Synthetic Chemistry and Drug Discovery

The utility of this compound stems from the orthogonal reactivity of its two functional groups. It serves as a versatile building block for introducing the propargyl or more complex moieties into target molecules. [1]

-

Pharmaceutical Intermediate: It is a precursor in the synthesis of various active pharmaceutical ingredients (APIs). [1][9]The propargyl alcohol motif is present in several marketed drugs and clinical candidates.

-

Building Block in Organic Synthesis: The alkyne can undergo a variety of transformations, including Sonogashira coupling, click chemistry (after conversion to an azide), and reduction to either an alkene or alkane. The alcohol can be oxidized to a ketone, protected, or used as a nucleophile.

-

"Magic Methyl" Considerations: In drug discovery, the addition of a methyl group can sometimes dramatically improve a compound's metabolic stability or binding affinity—a phenomenon known as the "magic methyl" effect. [10]The isopropyl group of this compound can be a strategic choice in lead optimization to probe steric pockets in a biological target and potentially enhance pharmacokinetic properties. [10]

Caption: Synthetic pathways enabled by this compound.

Safety, Handling, and Storage

As a flammable liquid and potential irritant, proper handling of this compound is essential. [3][11]All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

Table 4: GHS Hazard and Precautionary Statements

| Classification | Code | Statement |

| Hazard | H226 | Flammable liquid and vapor. [1][4] |

| H315 | Causes skin irritation. [11] | |

| H319 | Causes serious eye irritation. [4][11] | |

| Precautionary | P210 | Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. [3][12] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. [12] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [4] |

-

Handling: Use non-sparking tools and take precautionary measures against static discharge. [3][12]Avoid contact with skin, eyes, and clothing. [3][13]* Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. [1][2][3]Recommended storage temperature is often between 2-8°C under an inert atmosphere like nitrogen. [2]* Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids. [3][14]

Conclusion

This compound is a deceptively simple molecule whose value lies in the strategic placement of its functional groups. Its straightforward synthesis via the Favorskii reaction, combined with the orthogonal reactivity of its alkyne and alcohol moieties, makes it an indispensable tool for chemists in both academic research and industrial drug development. A thorough understanding of its properties, spectroscopic signature, and reaction potential allows scientists to leverage this building block to its fullest extent in the creation of novel and complex chemical entities.

References

-

chemeurope.com. (n.d.). Favorskii reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Favorskii reaction. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylpentyn-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-1-penten-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Reaction. (2025). Favorskii Rearrangement. Retrieved from [Link]

-

abx GmbH. (2012). Material Safety Data Sheet: 1-Tosyloxy-4-pentyne. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). 1-Pentyn-3-ol, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

Duarte, F. R., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6099. MDPI. Retrieved from [Link]

-

ChemComplete. (2020, February 23). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 [Video]. YouTube. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound CAS#: 565-68-4 [m.chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. 4-Methylpentyn-3-ol | C6H10O | CID 98279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Favorskii_reaction [chemeurope.com]

- 8. Favorskii reaction - Wikipedia [en.wikipedia.org]

- 9. This compound | 565-68-4 [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

- 13. sceti.co.jp [sceti.co.jp]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure and Applications of 4-Methyl-1-pentyn-3-ol

This guide provides a comprehensive technical overview of 4-methyl-1-pentyn-3-ol, a chiral propargylic alcohol of significant interest in synthetic chemistry and drug discovery. We will delve into its molecular architecture, spectroscopic signature, synthesis, and reactivity, with a focus on the underlying chemical principles and practical applications relevant to researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₆H₁₀O, is a secondary alcohol featuring a terminal alkyne and an isopropyl group attached to the carbinol carbon.[1][2] This unique combination of functional groups imparts a specific reactivity profile and chirality to the molecule.

The IUPAC name for this compound is 4-methylpent-1-yn-3-ol.[1] Its structure is characterized by a five-carbon chain with a triple bond between C1 and C2, a hydroxyl group at C3, and a methyl branch at C4. The presence of a stereocenter at the C3 position means that this compound exists as a pair of enantiomers, (R)- and (S)-4-methyl-1-pentyn-3-ol.

Key Physicochemical Data:

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 565-68-4 | [1] |

| Molecular Weight | 98.14 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Boiling Point | 133-134 °C | [3] |

| Density | 0.929 g/cm³ | [4] |

| Refractive Index | 1.436 | [3] |

| Flash Point | 41 °C (105.8 °F) | [2][3] |

| Water Solubility | Slightly soluble | [5][6] |

| Canonical SMILES | CC(C)C(C#C)O | [5] |

| InChI Key | UTIFIONYBLSHIL-UHFFFAOYSA-N |

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic analysis is crucial for the unambiguous identification and structural elucidation of this compound. The following sections detail the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides a clear map of the hydrogen environments in the molecule.

-

Alkyne Proton (-C≡C-H): A characteristic singlet or a narrow triplet (due to long-range coupling) is expected around δ 2.0-2.5 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent, typically appears between δ 1.5-4.0 ppm.

-

Carbinol Proton (-CH(OH)-): This proton, attached to the stereocenter, will appear as a doublet around δ 4.2-4.4 ppm, coupled to the adjacent methine proton.

-

Isopropyl Methine Proton (-CH(CH₃)₂): A multiplet (septet or more complex) is expected around δ 1.8-2.0 ppm, coupled to the carbinol proton and the six methyl protons.

-

Isopropyl Methyl Protons (-CH(CH₃)₂): Due to the chiral center, the two methyl groups of the isopropyl moiety are diastereotopic and may appear as two distinct doublets around δ 0.9-1.1 ppm.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments.

-

Alkyne Carbons (-C≡C-): Two distinct signals are expected. The terminal, protonated carbon (C1) will appear around δ 70-75 ppm, while the internal carbon (C2) will be further downfield, around δ 85-90 ppm.

-

Carbinol Carbon (-CH(OH)-): The C3 carbon, bearing the hydroxyl group, will resonate in the range of δ 60-65 ppm.

-

Isopropyl Methine Carbon (-CH(CH₃)₂): The C4 carbon is expected around δ 30-35 ppm.

-

Isopropyl Methyl Carbons (-CH(CH₃)₂): The two diastereotopic methyl carbons will appear as distinct signals in the δ 15-20 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups present in this compound.

-

O-H Stretch: A strong, broad absorption band will be observed in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.

-

C≡C-H Stretch: A sharp, strong absorption band will appear around 3300 cm⁻¹, indicative of the terminal alkyne C-H bond.

-

C≡C Stretch: A weak to medium, sharp absorption band is expected in the range of 2100-2150 cm⁻¹, corresponding to the carbon-carbon triple bond stretch.

-

C-H Stretch (sp³): Strong absorption bands will be present just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹), corresponding to the C-H bonds of the isopropyl group.

-

C-O Stretch: A strong band in the fingerprint region, around 1050-1150 cm⁻¹, is characteristic of the C-O single bond stretch of a secondary alcohol.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z 98 would be expected, though it may be weak. The fragmentation pattern would likely involve the loss of a methyl group (M-15) to give a fragment at m/z 83, and the loss of an isopropyl group (M-43) resulting in a peak at m/z 55. Alpha-cleavage adjacent to the oxygen atom is also a common fragmentation pathway for alcohols.

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the nucleophilic addition of an acetylide to an aldehyde. This is typically achieved via a Grignard reaction.

Reaction Principle: Grignard Addition

Grignard reagents (R-MgX) are potent nucleophiles and strong bases. The synthesis involves the reaction of ethynylmagnesium bromide with isobutyraldehyde (2-methylpropanal). The nucleophilic ethynyl group attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final product, this compound.[7]

Sources

- 1. 4-Methyl-1-penten-3-ol | C6H12O | CID 20929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methylpentyn-3-ol | C6H10O | CID 98279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Exploring the Uses and Properties of Propargylic Alcohol in Organic Chemistry [tengerchemical.com]

- 4. What Is Propargyl Alcohol? - Sinobio Chemistry [sinobiochemistry.com]

- 5. rawsource.com [rawsource.com]

- 6. 4-METHYL-1-PENTYNE(7154-75-8) 1H NMR [m.chemicalbook.com]

- 7. Buy Ethynylmagnesium Bromide | 4301-14-8 [smolecule.com]

A Technical Guide to the IUPAC Nomenclature of 4-Methyl-1-pentyn-3-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise fields of chemical research and pharmaceutical development, unambiguous communication is paramount. The structural identity of a molecule must be conveyed with absolute clarity to ensure reproducibility, safety, and regulatory compliance. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds, eliminating the ambiguity of common or trivial names.

This guide provides an in-depth analysis of the IUPAC nomenclature for the compound with the Chemical Abstracts Service (CAS) number 565-68-4 and the molecular formula C₆H₁₀O.[1] We will systematically deconstruct its molecular structure to derive its correct and preferred IUPAC name, 4-methylpent-1-yn-3-ol , explaining the causal logic behind each step of the naming protocol.

Section 1: Structural Analysis and Functional Group Precedence

The first step in naming a polyfunctional organic compound is to identify all constituent functional groups and determine their priority. The structure , commonly known as 4-methyl-1-pentyn-3-ol, contains three key features:

-

A hydroxyl group (-OH) , classifying it as an alcohol.

-

A carbon-carbon triple bond (-C≡C-) , classifying it as an alkyne.

-

A methyl group (-CH₃) , an alkyl substituent.

According to IUPAC rules, functional groups are ranked in a hierarchy to determine which group will define the parent class of the molecule and thus its suffix.[2] For this molecule, the hydroxyl group has higher priority than the alkyne. This is a critical determination, as it dictates that the compound will be named as an alcohol, with the suffix -ol .[3][4] The alkyne is treated as a feature of the parent chain, indicated by the infix -yn- .

Table 1: Functional Group Priority

| Functional Group | Class Name | Suffix (if highest priority) |

|---|---|---|

| -OH | Alcohol | -ol |

| -C≡C- | Alkyne | -yne |

| -CH₃ | Alkyl | -yl (as a prefix) |

Section 2: Systematic Protocol for IUPAC Name Derivation

The derivation of the IUPAC name follows a rigorous, step-by-step methodology designed to produce a single, universally understood name.

Experimental Protocol: Name Derivation

1.0 Identification of the Principal Functional Group

-

1.1 Procedure: Analyze the molecule to identify all functional groups.

-

1.2 Observation: The molecule contains a hydroxyl (-OH) and a carbon-carbon triple bond.

2.0 Determination and Numbering of the Parent Chain

-

2.1 Procedure: Identify the longest continuous carbon chain that contains the principal functional group (the carbon bearing the -OH) and the maximum number of multiple bonds (the triple bond).

-

2.2 Observation: The longest such chain contains five carbon atoms. The parent alkane name is therefore pentane. Due to the triple bond, this becomes pentyne.

-

2.3 Procedure: Number the carbons of the parent chain, starting from the end that gives the principal functional group (-OH) the lowest possible locant (number).

-

2.4 Observation:

-

Numbering from right to left: The triple bond is at C1, and the hydroxyl group is at C3 .

-

Numbering from left to right: The hydroxyl group is at C3 , and the triple bond is at C4.

-

3.0 Identification and Location of Substituents

-

3.1 Procedure: Identify any alkyl groups or other substituents attached to the parent chain.

-

3.2 Observation: A methyl group (-CH₃) is attached to carbon 4 of the numbered parent chain.

4.0 Assembly of the Final IUPAC Name

-

4.1 Procedure: Assemble the components of the name in the following order: (substituents) - (parent chain root) - (unsaturation locant and infix) - (principal group locant and suffix).

-

4.2 Assembly:

-

Substituent: 4-methyl

-

Parent Root: pent

-

Unsaturation: -1-yn-

-

Principal Group: -3-ol

-

-

4.3 Final IUPAC Name: Combining these components yields 4-methylpent-1-yn-3-ol .[10]

Section 3: Structural Visualization and Verification

A visual representation of the molecule is essential for confirming the accuracy of the derived name. The following diagram illustrates the structure of 4-methylpent-1-yn-3-ol, including the correct IUPAC numbering of the parent chain.

Caption: Molecular structure and IUPAC numbering of 4-methylpent-1-yn-3-ol.

Conclusion

The systematic application of IUPAC nomenclature rules leads to the unambiguous name 4-methylpent-1-yn-3-ol . This process, which prioritizes the principal functional group for suffix determination and chain numbering, ensures that the complex structural information of a polyfunctional molecule is encoded into a standardized and universally interpretable format. For professionals in scientific research and drug development, mastery of this system is not merely an academic exercise but a fundamental requirement for precise and effective scientific communication.

References

-

Study.com. IUPAC Naming Conventions for Alcohols | Rules & Examples. Available at: [Link]

-

Chemistry LibreTexts. Nomenclature of Alcohols. (2023-01-22). Available at: [Link]

-

University of Calgary. Alcohols. Available at: [Link]

-

PubChem. 4-Methyl-1-penten-3-ol. Available at: [Link]

-

PubChem. 4-Methylpentyn-3-ol. Available at: [Link]

-

CK-12 Foundation. 12.1 IUPAC Nomenclature of Alcohols and Phenols. (2016-02-18). Available at: [Link]

-

Stenutz. This compound. Available at: [Link]

-

Chemistry Steps. Naming Alcohols with Practice Problems. Available at: [Link]

-

Master Organic Chemistry. Table of Functional Group Priorities for Nomenclature. (2011-02-14). Available at: [Link]

-

National Institute of Standards and Technology. 1-Penten-3-ol, 4-methyl-. Available at: [Link]

-

University of Wisconsin-Platteville. How to name organic compounds using the IUPAC rules. Available at: [Link]

-

JoVE. Nomenclature of Alkynes. (2025-05-22). Available at: [Link]

-

Chemistry LibreTexts. 9.1: Naming Alkynes. (2024-03-24). Available at: [Link]

-

Lumen Learning. Naming Alkynes | MCC Organic Chemistry. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Naming Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]

- 5. One moment, please... [chemistrysteps.com]

- 6. IUPAC Rules [chem.uiuc.edu]

- 7. study.com [study.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Alcohols [colapret.cm.utexas.edu]

- 10. 4-Methylpentyn-3-ol | C6H10O | CID 98279 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 4-Methyl-1-pentyn-3-ol from Isobutyraldehyde

Abstract: This technical guide provides an in-depth exploration of the synthesis of 4-methyl-1-pentyn-3-ol, a valuable propargylic alcohol used as an intermediate in the pharmaceutical and fine chemical industries.[1][2] The core of this synthesis is the ethynylation of isobutyraldehyde, a classic carbon-carbon bond-forming reaction. We present a detailed, field-proven protocol centered on the Grignard-mediated addition of acetylene. The guide elucidates the underlying chemical principles, provides a step-by-step experimental procedure, discusses critical safety considerations, and offers insights into process optimization. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reliable method for the preparation of this key synthetic building block.

Introduction and Strategic Overview

The Target Molecule: this compound

This compound (CAS No. 565-68-4) is a secondary propargylic alcohol characterized by a terminal alkyne and a chiral center at the hydroxyl-bearing carbon.[3] Its unique structure, featuring multiple reactive sites—the hydroxyl group, the triple bond, and the acidic acetylenic proton—makes it a versatile precursor for more complex molecular architectures.[4] It is a colorless, flammable liquid with a strong odor and is slightly soluble in water.[1][5]

Core Synthetic Strategy: Ethynylation of an Aldehyde

The most direct and efficient method for constructing this compound is through the nucleophilic addition of an acetylide anion to the electrophilic carbonyl carbon of isobutyraldehyde. This reaction, known as ethynylation, creates the C-C bond and the secondary alcohol functionality in a single step.[6]

Two primary methods exist for generating the necessary acetylide nucleophile:

-

Organolithium-mediated deprotonation: Using strong bases like n-butyllithium (n-BuLi) to deprotonate acetylene.[7][8]

-

Grignard reagent formation: Reacting a pre-formed Grignard reagent, such as ethylmagnesium bromide, with acetylene to generate ethynylmagnesium bromide.[9]

While both routes are effective, this guide will focus on the Grignard-based approach. This choice is predicated on several practical advantages for laboratory and scale-up applications, including the widespread commercial availability of the necessary reagents, milder reaction conditions compared to some organolithium protocols, and a generally more favorable safety profile.[9][10]

Mechanistic Principles of the Grignard-Mediated Ethynylation

The synthesis proceeds through three critical stages: formation of the organometallic nucleophile, its addition to the carbonyl substrate, and a final aqueous workup.

Step 1: Formation of the Acetylide Nucleophile (Ethynylmagnesium Bromide)

The terminal proton of acetylene is weakly acidic (pKa ≈ 25). A strong base is required for its removal. Grignard reagents, such as ethylmagnesium bromide (EtMgBr), are potent bases capable of deprotonating the alkyne in an acid-base reaction.[9] The ethyl anion of the Grignard reagent abstracts a proton from acetylene, releasing ethane gas and forming the highly nucleophilic ethynylmagnesium bromide. This reaction is typically performed in an anhydrous ether solvent like tetrahydrofuran (THF).[11]

Reaction: RC≡CH + EtMgBr → RC≡CMgBr + EtH (Ethane)[9]

Step 2: Nucleophilic Addition to Isobutyraldehyde

The prepared ethynylmagnesium bromide serves as the key nucleophile. The carbon-magnesium bond is highly polarized, rendering the acetylenic carbon strongly nucleophilic.[12] This nucleophile readily attacks the electrophilic carbonyl carbon of isobutyraldehyde. This attack breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a magnesium alkoxide intermediate (a halomagnesium salt of the product).

Step 3: Aqueous Workup and Protonation

The final step is the protonation of the magnesium alkoxide intermediate to yield the desired alcohol. This is achieved by introducing a mild proton source in an aqueous workup. A saturated solution of ammonium chloride (NH₄Cl) is the preferred quenching agent. It is sufficiently acidic to protonate the alkoxide but mild enough to prevent potential acid-catalyzed side reactions, such as dehydration of the product alcohol.

The overall synthetic transformation is illustrated below.

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound on a laboratory scale.

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles | Purity/Notes |

| Ethylmagnesium bromide | 133.27 | 110 mL | 0.110 | 1.0 M solution in THF |

| Isobutyraldehyde | 72.11 | 7.21 g (9.1 mL) | 0.100 | ≥99%, freshly distilled |

| Acetylene | 26.04 | ~3.1 g | ~0.120 | Charcoal-purified gas |

| Tetrahydrofuran (THF) | 72.11 | 150 mL | - | Anhydrous, <50 ppm H₂O |

| Saturated NH₄Cl solution | - | 100 mL | - | Aqueous |

| Diethyl ether | 74.12 | 200 mL | - | Anhydrous |

| Magnesium sulfate (MgSO₄) | 120.37 | 15 g | - | Anhydrous |

Safety and Handling Precautions

-

Ethylmagnesium Bromide: Highly flammable and corrosive. Reacts violently with water. Handle under an inert atmosphere (Nitrogen or Argon) at all times. Wear appropriate PPE, including flame-retardant lab coat, safety glasses, and gloves.[11]

-

Isobutyraldehyde: Flammable liquid and vapor. Causes skin and eye irritation. Handle in a well-ventilated fume hood.

-

Acetylene: Extremely flammable gas. Forms explosive acetylides with certain metals (e.g., copper, silver). Ensure all tubing and connections are free of these metals.[13] Use a backflow trap and monitor the flow rate carefully.

-

THF/Diethyl Ether: Highly flammable liquids. Can form explosive peroxides upon storage. Use freshly opened bottles or test for peroxides before use. All heating must be done using a heating mantle or water bath; no open flames.[14]

-

General: The entire procedure must be conducted in a well-ventilated fume hood, away from ignition sources. An appropriate fire extinguisher (Class D for organometallics, Class B for solvents) should be readily accessible.

Step-by-Step Synthesis Workflow

Caption: Experimental workflow for the synthesis.

Detailed Procedure:

-

Apparatus Setup: Assemble a 500 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, a gas inlet adapter connected to a nitrogen line (via a bubbler), and a pressure-equalizing dropping funnel sealed with a rubber septum. Flame-dry all glassware under vacuum and cool under a positive pressure of dry nitrogen.

-

Grignard Reagent Preparation: Charge the flask with 110 mL (0.110 mol) of 1.0 M ethylmagnesium bromide in THF.

-

Acetylide Formation: Cool the flask to 0°C using an ice-water bath. Replace the nitrogen inlet with a gas dispersion tube (sparger) connected to a cylinder of purified acetylene gas. Bubble acetylene through the stirred solution at a moderate rate. The reaction is exothermic, and ethane gas will evolve. Continue the addition for 1-2 hours, or until gas evolution ceases, ensuring the formation of the ethynylmagnesium bromide slurry.

-

Aldehyde Addition: Once acetylide formation is complete, remove the sparger and re-establish a gentle nitrogen flow. Add a solution of 7.21 g (0.100 mol) of freshly distilled isobutyraldehyde in 20 mL of anhydrous THF to the dropping funnel. Add the isobutyraldehyde solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10°C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2 hours to ensure the reaction goes to completion.

-

Workup and Extraction: Cool the reaction mixture back to 0°C. Slowly and carefully add 100 mL of saturated aqueous ammonium chloride solution via the dropping funnel to quench the reaction. A vigorous reaction may occur initially. Transfer the entire mixture to a 1 L separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with 50 mL portions of diethyl ether.

-

Combine all organic layers and dry over anhydrous magnesium sulfate for 20 minutes.

-

Purification: Filter off the drying agent and wash it with a small amount of diethyl ether. Concentrate the filtrate using a rotary evaporator to remove the bulk of the solvents. Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless liquid.[15]

Discussion and Process Insights

Causality Behind Experimental Choices

-

Anhydrous Conditions: The paramount importance of using anhydrous solvents and maintaining an inert atmosphere cannot be overstated. Grignard reagents are powerful bases and nucleophiles that react destructively with water and oxygen. Any moisture will consume the reagent, reducing the yield and generating unwanted byproducts.

-

Temperature Control: The initial formation of the Grignard reagent and its subsequent reaction with the aldehyde are exothermic. Low-temperature addition (0-10°C) is crucial to prevent side reactions, such as the self-condensation (aldol reaction) of isobutyraldehyde, and to ensure controlled reaction kinetics.[16]

-

Reagent Stoichiometry: A slight excess (1.1-1.2 equivalents) of the Grignard reagent is used to ensure the complete conversion of the limiting reactant, isobutyraldehyde.

-

Purification Method: Vacuum distillation is the method of choice for purifying the final product. It allows for distillation at a lower temperature, preventing potential thermal decomposition of the propargylic alcohol.[17]

Potential Complications and Troubleshooting

-

Failed Reaction Initiation: If the ethynylation does not start (no exotherm or product formation), the primary causes are typically wet reagents/solvents or impure magnesium in the original Grignard preparation.

-

Low Yield: Can result from inadequate exclusion of air/moisture, adding the aldehyde too quickly (leading to side reactions), or incomplete workup/extraction.

-

Byproduct Formation: The primary potential byproduct is from the aldol condensation of isobutyraldehyde. This is minimized by using low temperatures and ensuring the aldehyde is added to the nucleophile (normal addition) rather than the reverse.

Conclusion

The synthesis of this compound from isobutyraldehyde via a Grignard-mediated ethynylation is a robust, reliable, and scalable method. By adhering to strict anhydrous and inert atmosphere protocols, carefully controlling the reaction temperature, and using a mild acidic workup, high yields of the pure product can be consistently achieved. This guide provides the fundamental principles and a validated experimental protocol to empower researchers in the successful execution of this important synthetic transformation.

References

-

PubChem. (n.d.). 4-Methylpentyn-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-1-penten-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Science of Synthesis. (2008). Product Class 3: Propargylic Alcohols. Thieme. Retrieved from [Link]

-

Purdue University. (n.d.). Grignard Reagents. Department of Chemistry. Retrieved from [Link]

-

An, V. V., et al. (2020). Acetylene in Organic Synthesis: Recent Progress and New Uses. Molecules, 25(21), 5093. Retrieved from [Link]

- Google Patents. (2003). US20030109757A1 - Method for separation and recovery of propargyl alcohol.

-

Wikipedia. (n.d.). Ethylmagnesium bromide. Retrieved from [Link]

- Google Patents. (1950). US2527358A - Process of purifying propargyl alcohol.

-

Smith, A. B., III, et al. (2011). Merging Asymmetric[1][2]-Additions of Lithium Acetylides to Carbonyls with Type II Anion Relay Chemistry. Journal of the American Chemical Society, 133(4), 1148-1151. Retrieved from [Link]

-

CyberLeninka. (2022). SYNTHESIS OF ACETYLENE ALCOHOLS BASED ON THE ETHINYLATION OF SOME HETEROATOMIC ALDEHYDES WITH THE PARTICIPATION OF VARIOUS CATALYSTS. Retrieved from [Link]

-

ACS Omega. (2018). Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Bicyclo[2.2.1]heptan-2-ol, 2-ethynyl-1,3,3-trimethyl-, (1R-endo)-. Retrieved from [Link]

-

OSHA. (1992). PROPARGYL ALCOHOL. Method no.: 97. Retrieved from [Link]

-

ResearchGate. (2020). Ethynylation reaction of acetylene and formaldehyde to 1,4‐butynediol.... Retrieved from [Link]

-

Organic Syntheses. (1974). ALKYLATIONS OF ALDEHYDES via REACTION OF THE MAGNESIOENAMINE SALT OF AN ALDEHYDE: 2,2-DIMETHYL-3-PHENYLPROPIONALDEHYDE. Retrieved from [Link]

-

ResearchGate. (2009). Cross-Aldol condensation of isobutyraldehyde and formaldehyde using phase transfer catalyst. Retrieved from [Link]

-

Wang, F., et al. (2019). Ethynylation of Formaldehyde over Binary Cu-Based Catalysts: Study on Synergistic Effect between Cu+ Species and Acid/Base Sites. Catalysts, 9(7), 621. Retrieved from [Link]

-

An, V. V., et al. (2020). Acetylene in Organic Synthesis: Recent Progress and New Uses. Molecules, 25(21), 5093. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | 565-68-4 [chemicalbook.com]

- 3. 4-Methylpentyn-3-ol | C6H10O | CID 98279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. osha.gov [osha.gov]

- 5. echemi.com [echemi.com]

- 6. mdpi.com [mdpi.com]

- 7. Merging Asymmetric [1,2]-Additions of Lithium Acetylides to Carbonyls with Type II Anion Relay Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Ethylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 10. Buy Ethynylmagnesium Bromide | 4301-14-8 [smolecule.com]

- 11. 乙炔基溴化镁 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.cn]

- 12. Grignard Reagents [chemed.chem.purdue.edu]

- 13. Acetylene in Organic Synthesis: Recent Progress and New Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. US20030109757A1 - Method for separation and recovery of propargyl alcohol - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. US2527358A - Process of purifying propargyl alcohol - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Spectroscopic Data of 4-Methyl-1-pentyn-3-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data of 4-methyl-1-pentyn-3-ol, a valuable building block in organic synthesis. As a senior application scientist, the following sections will delve into the theoretical underpinnings and practical interpretation of the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for this compound. The causality behind spectral features will be explained, and detailed experimental protocols are provided to ensure reproducibility and trustworthiness in your own applications.

Introduction

This compound (CAS No: 565-68-4) is a secondary alcohol containing a terminal alkyne functionality.[1][2] Its structure presents a unique combination of reactive sites, making it a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.[2] Accurate characterization of this molecule is paramount, and spectroscopic methods provide the necessary tools for unambiguous identification and purity assessment. This guide will walk you through the key spectroscopic signatures of this compound.

Molecular Structure and Key Features

The structure of this compound is fundamental to understanding its spectroscopic properties.

Figure 1. Chemical structure of this compound.

Key structural features influencing the spectra include:

-

Terminal Alkyne (C≡C-H): This group gives rise to very characteristic signals in both IR and NMR spectroscopy.

-

Secondary Alcohol (CH-OH): The hydroxyl group and the adjacent C-H bond are also readily identifiable.

-

Isopropyl Group (-CH(CH₃)₂): The two equivalent methyl groups and the tertiary C-H will show specific splitting patterns in NMR.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of this compound displays characteristic absorptions corresponding to its functional groups.

Interpretation of the IR Spectrum

The key diagnostic peaks in the IR spectrum of this compound are summarized in the table below.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| ~3300 (sharp) | ≡C-H | Stretch | Strong |

| ~3400 (broad) | O-H | Stretch | Strong, broad |

| ~2960 | C-H (sp³) | Stretch | Strong |

| ~2110 | C≡C | Stretch | Weak to medium |

| ~1050 | C-O | Stretch | Strong |

The presence of a sharp, strong peak around 3300 cm⁻¹ is a definitive indicator of the terminal alkyne C-H stretch. The broad absorption centered around 3400 cm⁻¹ is characteristic of the O-H stretch of an alcohol, with the broadening due to hydrogen bonding. The weak C≡C stretch is also a key feature, though its intensity can be variable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound provides a wealth of information regarding the connectivity of the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.0 | Doublet | 6H | -CH(CH₃ )₂ |

| ~1.9 | Multiplet | 1H | -CH (CH₃)₂ |

| ~2.4 | Doublet | 1H | ≡C-H |

| ~4.2 | Doublet | 1H | -CH (OH)- |

| Variable | Singlet (broad) | 1H | -OH |

Causality of Spectral Features:

-

The two methyl groups of the isopropyl moiety are diastereotopic and appear as a doublet due to coupling with the adjacent methine proton.

-

The methine proton of the isopropyl group appears as a multiplet due to coupling with the six methyl protons and the proton on the chiral center.

-

The acetylenic proton appears as a doublet due to coupling with the proton on the adjacent carbon.

-

The proton on the carbon bearing the hydroxyl group is a doublet due to coupling with the methine proton of the isopropyl group.

-

The hydroxyl proton signal is often broad and its chemical shift is concentration-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~17, ~18 | -CH(C H₃)₂ |

| ~34 | -C H(CH₃)₂ |

| ~68 | -C H(OH)- |

| ~72 | ≡C -H |

| ~85 | -C ≡C-H |

Expert Insights: The chemical shifts of the sp-hybridized carbons of the terminal alkyne are particularly diagnostic, with the terminal carbon (≡C-H) appearing at a lower chemical shift than the internal carbon (-C≡).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural elucidation.

Fragmentation Pattern

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 98. Key fragmentation pathways include:

-

Alpha-cleavage: Cleavage of the bond between the carbon bearing the hydroxyl group and the isopropyl group is a favorable fragmentation, leading to a resonance-stabilized cation.

-

Loss of a methyl group: Fragmentation of the isopropyl group can lead to the loss of a methyl radical (•CH₃), resulting in a fragment at m/z 83.

-

Loss of water: Dehydration is a common fragmentation pathway for alcohols, which would produce a fragment at m/z 80.

A plausible fragmentation pathway is illustrated below:

Figure 2. Plausible fragmentation pathway for this compound in EI-MS.

Experimental Protocols

To ensure the acquisition of high-quality, reliable spectroscopic data, the following experimental protocols are recommended.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Grignard reaction between isobutyraldehyde and ethynylmagnesium bromide.

Diagram of Synthetic Workflow:

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Methyl-1-pentyn-3-ol

A Note to the Reader:

As a Senior Application Scientist, the foundation of any robust spectral analysis is verifiable, high-quality experimental data. In the preparation of this guide, an extensive search of prominent spectral databases, including the Spectral Database for Organic Compounds (SDBS), PubChem, and ChemicalBook, was conducted to locate the ¹H NMR spectrum of 4-Methyl-1-pentyn-3-ol.

Unfortunately, a detailed, experimentally-derived ¹H NMR spectrum with assigned chemical shifts, coupling constants, and multiplicities for this compound could not be located in these publicly accessible resources.

While spectra for structurally similar compounds, such as 4-methyl-1-penten-3-ol, are available, they are not suitable substitutes for the specific analysis of the target molecule due to significant differences in the electronic environments of the protons.

Therefore, this guide will proceed by providing a theoretically-derived and predictive analysis of the expected ¹H NMR spectrum of this compound. This analysis is based on established principles of NMR spectroscopy, including the known chemical shift ranges of analogous functional groups and predictable spin-spin coupling patterns. This approach will equip researchers, scientists, and drug development professionals with a strong foundational understanding of what to expect from an experimental spectrum and how to interpret it once obtained.

Introduction: The Structural Significance of this compound

This compound is a chiral secondary alcohol containing both an alkyne and an isopropyl functional group. This combination of functionalities makes it a valuable building block in organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. The ¹H NMR spectrum, in particular, provides a detailed map of the proton environments within the molecule, offering insights into its connectivity and stereochemistry. A thorough understanding of its ¹H NMR spectrum is crucial for reaction monitoring, quality control, and the characterization of derivatives in drug development and materials science.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit five distinct signals, each corresponding to a unique proton environment. The analysis of these signals, including their predicted chemical shifts (δ), multiplicities, and coupling constants (J), is detailed below.

Molecular Structure and Proton Labeling

For clarity, the protons in this compound are labeled as follows:

Caption: Molecular structure of this compound with proton labeling for NMR analysis.

Predicted ¹H NMR Data Summary

| Proton Label | Description | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H(a) | Acetylenic C-H | ~ 2.0 - 3.0 | Doublet (d) | ~ 2-3 | 1H |

| H(b) | Hydroxyl O-H | Variable (broad singlet) | Singlet (s) | N/A | 1H |

| H(c) | Carbinol C-H | ~ 4.0 - 4.5 | Doublet of doublets (dd) | J(c,a) ~ 2-3, J(c,d) ~ 6-8 | 1H |

| H(d) | Isopropyl C-H | ~ 1.8 - 2.2 | Multiplet (m) | J(d,c) ~ 6-8, J(d,e) ~ 7 | 1H |

| H(e) | Isopropyl CH₃ | ~ 0.9 - 1.2 | Doublet (d) | ~ 7 | 6H |

Detailed Signal Analysis

-

H(a) - The Acetylenic Proton: The terminal alkyne proton is expected to resonate in the region of 2.0-3.0 ppm . This chemical shift is a characteristic feature of acetylenic protons. Due to long-range coupling with the carbinol proton (H(c)) through the alkyne pi-system, this signal is predicted to appear as a doublet with a small coupling constant of approximately 2-3 Hz .

-

H(b) - The Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It typically appears as a broad singlet anywhere between 1.0 and 5.0 ppm . In many cases, this signal may not show coupling to adjacent protons due to rapid chemical exchange. To definitively identify this peak, a D₂O shake experiment can be performed, which will cause the hydroxyl proton to exchange with deuterium, leading to the disappearance of its signal from the spectrum.

-

H(c) - The Carbinol Proton: This proton is attached to the same carbon as the hydroxyl group. The electronegativity of the oxygen atom deshields this proton, shifting its resonance downfield to the 4.0-4.5 ppm region. This proton is coupled to two different neighboring protons: the acetylenic proton (H(a)) and the isopropyl methine proton (H(d)). Consequently, its signal is expected to be a doublet of doublets (dd) . The coupling to H(a) will be small (~2-3 Hz), while the vicinal coupling to H(d) will be larger (~6-8 Hz).

-

H(d) - The Isopropyl Methine Proton: This proton is adjacent to the carbinol center and is also coupled to the six equivalent protons of the two methyl groups. This complex coupling environment will likely result in a multiplet in the 1.8-2.2 ppm range. It will be split by the carbinol proton (H(c)) with a J value of ~6-8 Hz and by the six methyl protons (H(e)) with a J value of ~7 Hz.

-

H(e) - The Isopropyl Methyl Protons: The two methyl groups of the isopropyl moiety are chemically equivalent and will therefore produce a single signal. These six protons are coupled to the methine proton (H(d)), which will split their signal into a doublet . This signal is expected to appear in the upfield region, around 0.9-1.2 ppm , with a coupling constant of approximately 7 Hz . The integration of this signal will correspond to six protons.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol provides a standardized and self-validating methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

Materials and Equipment

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% TMS

-

High-quality 5 mm NMR tubes

-

Pasteur pipette

-

Vortex mixer

-

NMR spectrometer (300 MHz or higher recommended)

Sample Preparation Workflow

Caption: Standard workflow for the preparation and analysis of a this compound NMR sample.

Step-by-Step Methodology

-